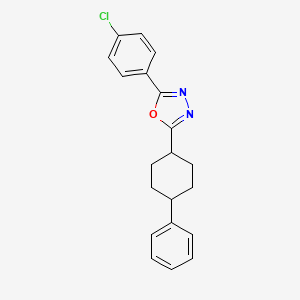

2-(4-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 2-(4-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole, typically involves the cyclization of acid hydrazides or the reaction of aromatic carboxylic acids with hydrazine dihydrochloride in the presence of dehydrating agents such as phosphorus oxychloride. The reaction conditions may vary, including the use of microwave irradiation to increase yield and reaction rate, offering a straightforward and efficient method for the synthesis of 1,3,4-oxadiazole derivatives (Parameshwar et al., 2017; Li Zheng, 2004).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered oxadiazole ring containing one oxygen and two nitrogen atoms, contributing to the compound's electronic and photophysical properties. The structural analysis often involves techniques such as X-ray crystallography, NMR, and IR spectroscopy to determine the arrangement of atoms and the geometry of the molecule (Ye et al., 2006).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution at the phenyl rings and nucleophilic substitution at the oxadiazole ring. These reactions are influenced by the electron-withdrawing or electron-donating substituents attached to the oxadiazole ring, affecting the compound's reactivity and stability. The presence of chloro and phenyl groups in 2-(4-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole may further influence these reactions (Husain et al., 2008).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of substituents. For instance, the introduction of chlorophenyl and phenylcyclohexyl groups can affect the compound's hydrophobicity and thermal stability, which are important for its material science applications (Ramazani & Rezaei, 2010).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles, including acidity, basicity, and reactivity towards various reagents, are influenced by the oxadiazole core and the attached substituents. These compounds exhibit interesting electronic properties due to the electron-withdrawing nature of the oxadiazole ring, making them suitable for applications in electronic materials and as intermediates in organic synthesis. The specific chemical behavior of 2-(4-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole would be dependent on the electronic effects of the chlorophenyl and phenylcyclohexyl groups (Adimule et al., 2014).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c21-18-12-10-17(11-13-18)20-23-22-19(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-5,10-13,15-16H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETMYUJKOPCIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[1-(ethoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5626232.png)

![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine hydrochloride](/img/structure/B5626239.png)

![N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5626253.png)

![3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5626265.png)

![(3R*,4S*)-4-cyclopropyl-1-{[4-(1,1-dimethylpropyl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5626277.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626337.png)